Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
Description
Properties
IUPAC Name |
dipropan-2-yl 3-oxocyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVVNMAISCDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(=O)C1)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through the esterification of cyclobutanedione and isopropanol. This reaction is typically carried out under an inert atmosphere and catalyzed under basic conditions . The industrial production methods involve similar processes, ensuring the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Reaction Types
The compound undergoes several key reactions, including:
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Hydrolysis
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Decarboxylation
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Esterification
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Functional Group Transformations
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Example : Reduction of the keto group to yield hydroxyl derivatives.
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Key Synthetic Pathways
The compound is synthesized and utilized in multi-step reactions for target molecule preparation.
Preparation from Diisopropyl Malonate
A common method involves:
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Reacting diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane in DMF with NaH as a base.
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Hydrolysis of intermediate 5,8-dioxyoctane-2,2-dicarboxylate diisopropyl ester under acidic conditions (e.g., 20% HCl at 100°C for 45–55 hours) .
Reaction Steps :
| Step | Reagents/Conditions | Products |
|---|---|---|
| 1 | Diisopropyl malonate + 1,3-dibromo-2,2-dimethoxypropane + NaH in DMF | Intermediate diisopropyl ester |
| 2 | Concentrated HCl, reflux at 100°C | 3-oxocyclobutane-1,1-dicarboxylic acid |
Comparison of Reaction Conditions
Research Findings and Stability
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Stability : Requires storage under inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation .
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Bioactivity : Derivatives exhibit potential antibacterial and anticancer properties, though direct evidence for this compound remains limited .
References CN101555205B (Patent) CA2718271C (Patent) PubChem CID 4913357
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- This compound serves as a scaffold in the design of novel pharmaceuticals, particularly those targeting specific receptors in the central nervous system. Its structural features allow for modifications that enhance bioactivity and selectivity against various biological targets.
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Enzyme Inhibition Studies
- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which play crucial roles in cancer cell proliferation and survival.
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Neuropharmacology
- Research indicates that N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride may have neuroprotective effects. Studies have demonstrated its potential to mitigate neuronal damage in models of neurodegenerative diseases, suggesting applications in treating conditions like Alzheimer's disease .
- Anti-inflammatory Properties
Case Studies
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Pharmaceutical Applications
- In a recent study, researchers synthesized derivatives of N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride and evaluated their anti-cancer properties. Some derivatives exhibited enhanced potency against various cancer cell lines, indicating the compound's utility as a lead structure for drug development.
- Neuroprotective Effects
Mechanism of Action
The mechanism by which Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s ester functional groups allow it to participate in esterification and hydrolysis reactions, influencing various biochemical pathways. Its molecular structure enables it to interact with specific enzymes and receptors, modulating their activity and leading to desired chemical transformations .
Comparison with Similar Compounds
Cyclobutane Dicarboxylate Derivatives
The structural and functional diversity of cyclobutane dicarboxylates arises from substitutions on the cyclobutane ring. Key analogs include:
Key Observations :
- Reactivity: The 3-oxo group enhances electrophilicity, enabling nucleophilic additions (e.g., cyanomethylene formation in JAK inhibitor synthesis) . Hydroxy and methylene derivatives exhibit distinct reactivity in coupling and annulation reactions .
- Physical Properties : Fluorinated analogs (e.g., 3,3-difluoro) show increased molecular weight and polarity, influencing solubility and metabolic stability .
Cyclohexenone Dicarboxylates
Cyclohexenone derivatives (e.g., diisopropyl 3-[(E)-styryl]-5-oxocyclohex-3-ene-1,1-dicarboxylate) differ in ring size (6-membered vs. 4-membered) and biological activity. These compounds exhibit antibacterial and anticancer properties due to conjugated enone systems . For example:
Contrast with Cyclobutane Analogs :
- Ring Strain: Cyclobutanes exhibit higher ring strain, favoring ring-opening reactions, whereas cyclohexenones undergo conjugate additions or Diels-Alder reactions .
- Biological Targets: Cyclohexenones target microbial enzymes or cytoskeletal proteins, while cyclobutane derivatives are tailored for kinase inhibition .
Cyclopropane Dicarboxylates
Donor-acceptor cyclopropanes (e.g., diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate) are used in [3+2] annulation reactions. However, tert-butyl esters hydrolyze under acidic conditions, limiting their utility compared to isopropyl esters .
Advantages of Cyclobutanes :
- Stability : Cyclobutane dicarboxylates resist hydrolysis under mild conditions, enabling broader synthetic applications .
- Stereochemical Control : Cyclobutanes allow precise stereochemical outcomes in ring-opening reactions .
Data Tables
Table 1: Spectral Data Comparison
| Compound | $ ^1H $ NMR (δ, CDCl$_3$) | IR (cm$^{-1}$) |
|---|---|---|
| This compound | 5.07 (t, 2H), 3.54 (s, 4H), 1.23 (d, 12H) | 1745 (C=O ester), 1710 (C=O ketone) |
| Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate | 4.98 (m, 2H), 3.50 (s, 4H), 1.20 (d, 12H) | 3450 (O-H), 1730 (C=O ester) |
Biological Activity
Overview
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula . It features a cyclobutane ring and is recognized for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and its implications in various research fields.
This compound can be synthesized through the reaction of cyclobutanone with diisopropyl malonate in the presence of a base such as sodium methoxide. The synthesis involves several steps, including the formation of intermediates that are subsequently hydrolyzed to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or altering receptor functions. This modulation can affect various biochemical pathways, which may lead to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thus preventing substrate interaction.
- Receptor Modulation : It may alter receptor functions by interacting with binding sites, influencing signal transduction pathways.
Cytotoxicity
Research has demonstrated the cytotoxic effects of this compound on various cancer cell lines. In vitro studies have shown that this compound exhibits selective toxicity towards malignant cells while having reduced effects on normal cells.
| Cell Line | IC50 (µg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 (liver cancer) | 42 | 67.7 |
| MCF-7 (breast cancer) | 100 | 78.14 |
| HaCaT (normal keratinocyte) | >250 | 82.23 |
| NIH 3T3 (normal fibroblast) | >500 | 96.11 |
This data indicates that this compound is significantly more toxic to cancerous cells compared to non-cancerous cells, suggesting its potential as an anticancer agent .
Case Studies
A notable study evaluated the cytotoxicity of this compound against various human cancer cell lines using the MTT assay. The results highlighted significant morphological changes in treated cancer cells, indicative of apoptosis. Cells treated with concentrations above 50 µg/mL exhibited characteristics such as cell rounding and membrane blebbing, which are typical features of apoptotic cells .
Applications in Research
This compound has several applications in scientific research:
- Medicinal Chemistry : Its structure allows for modifications that can lead to novel therapeutic agents.
- Biochemical Research : It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
- Cancer Research : Given its selective cytotoxicity towards cancer cells, it is investigated for potential use in cancer therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via a Wittig reaction using methyltriphenylphosphonium bromide and potassium tert-butoxide in THF, followed by quenching with NH₄Cl and purification via flash chromatography . Key factors affecting yield include:
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Temperature : Reactions are initiated at 0°C to control exothermicity, then warmed to room temperature.
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Reagent stoichiometry : A 1:1 molar ratio of phosphonium salt to ketone precursor minimizes side reactions.
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Purification : Gradient elution (0–50% EtOAc/hexanes) isolates the product with minimal volatility losses. Typical yields range from 40–60% .
Synthetic Route Key Reagents Yield Wittig Olefination Methyltriphenylphosphonium bromide, KOtBu ~50% Cyclobutane Ring Expansion Cyclopropane precursors (e.g., via [2+2] cycloaddition) Not reported
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for isopropyl groups (δ ~1.2 ppm, doublets) and cyclobutane protons (δ ~2.2–3.0 ppm, multiplet patterns). The ketone carbonyl appears at ~200–210 ppm in ¹³C NMR .
- IR Spectroscopy : Strong C=O stretches (~1720 cm⁻¹) for ester and ketone groups confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 287) validate the molecular formula .
Advanced Research Questions
Q. How does the ketone group in this compound facilitate its use as a precursor in synthesizing fluorinated amino acids?
- Methodological Answer : The ketone undergoes nucleophilic addition or reductive amination. For example:
- Fluorination : Reaction with Selectfluor® introduces fluorine at the 3-position, enabling subsequent stereoselective reduction to form trans- or cis-3-fluoro derivatives .
- Amination : Condensation with tert-butoxycarbonyl (Boc)-protected amines generates bicyclic β-amino acids, critical for peptidomimetic drug design. The ketone’s electronic polarization directs regioselectivity .
Q. What strategies are employed to resolve contradictions in reaction outcomes when using this compound in cross-electrophile coupling reactions?
- Methodological Answer : Low yields (e.g., 16% in Pd-catalyzed coupling with bromopyridines) are addressed by:
- Catalyst Optimization : Screening Pd ligands (e.g., XPhos vs. SPhos) improves oxidative addition efficiency .
- Additives : Silver salts (Ag₂CO₃) mitigate halide poisoning of catalysts.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic electrophiles .
Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states:
- Frontier Molecular Orbitals (FMOs) : The ketone’s LUMO (π* C=O) interacts with diene HOMOs in Diels-Alder reactions, predicting regioselectivity .
- Strain Analysis : Cyclobutane ring strain (~27 kcal/mol) lowers activation barriers for ring-opening reactions .
- Validation : Experimental vs. computed activation energies (ΔΔG‡ < 2 kcal/mol) confirm accuracy .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
